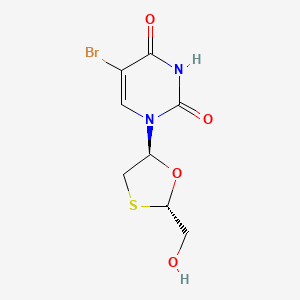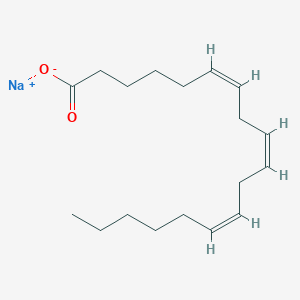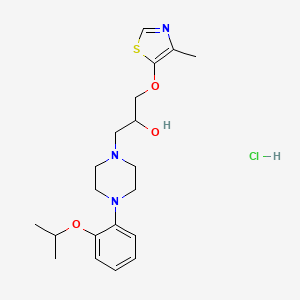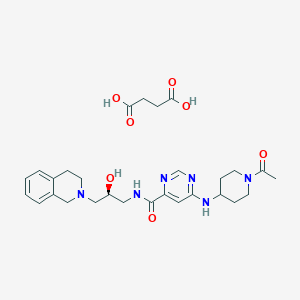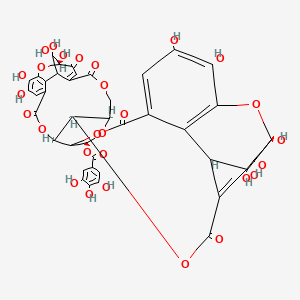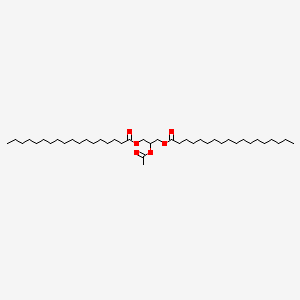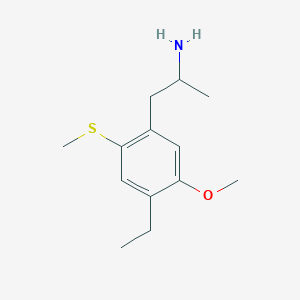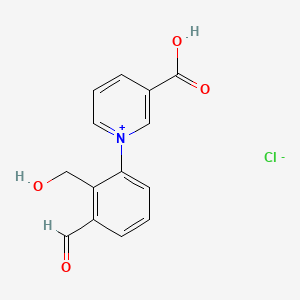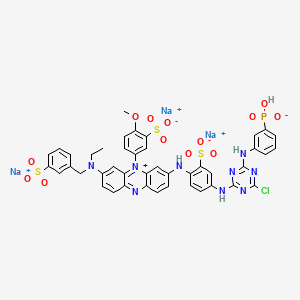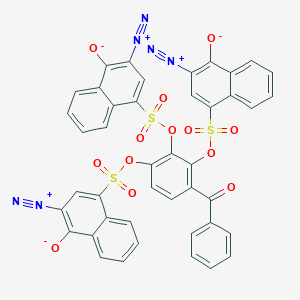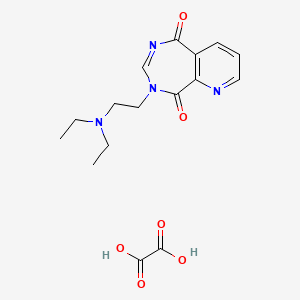
5H-Pyrido(2,3-e)(1,3)diazepine-5,9(8H)-dione, 8-(2-(diethylamino)ethyl)-, oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5H-Pyrido(2,3-e)(1,3)diazepine-5,9(8H)-dione, 8-(2-(diethylamino)ethyl)-, oxalate: is a complex organic compound that belongs to the class of diazepines. This compound is characterized by its unique structure, which includes a pyrido-diazepine core with a diethylaminoethyl side chain. The oxalate form indicates that it is combined with oxalic acid, which can influence its solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Pyrido(2,3-e)(1,3)diazepine-5,9(8H)-dione, 8-(2-(diethylamino)ethyl)-, oxalate typically involves multiple steps:
Formation of the Pyrido-Diazepine Core: This step involves the cyclization of appropriate precursors under controlled conditions. Common reagents include amines and aldehydes, which react to form the diazepine ring.
Introduction of the Diethylaminoethyl Side Chain: This step involves the alkylation of the diazepine core with diethylaminoethyl chloride or a similar reagent. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate.
Formation of the Oxalate Salt: The final step involves the reaction of the synthesized compound with oxalic acid to form the oxalate salt. This step is typically carried out in an aqueous or alcoholic medium.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the diethylaminoethyl side chain. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can occur at the diazepine ring, often using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diethylaminoethyl side chain. Common reagents include alkyl halides and nucleophiles such as amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Alkyl halides, amines, and other nucleophiles.
Major Products Formed
Oxidation: Formation of N-oxides and other oxidized derivatives.
Reduction: Formation of reduced diazepine derivatives.
Substitution: Formation of substituted diazepine derivatives with various functional groups.
Scientific Research Applications
5H-Pyrido(2,3-e)(1,3)diazepine-5,9(8H)-dione, 8-(2-(diethylamino)ethyl)-, oxalate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The diethylaminoethyl side chain may play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include modulation of neurotransmitter systems and inhibition of specific enzymes.
Comparison with Similar Compounds
Similar Compounds
5H-Pyrido(2,3-e)(1,3)diazepine-5,9(8H)-dione: Lacks the diethylaminoethyl side chain.
8-(2-(Methylamino)ethyl)-5H-Pyrido(2,3-e)(1,3)diazepine-5,9(8H)-dione: Contains a methylaminoethyl side chain instead of diethylaminoethyl.
5H-Pyrido(2,3-e)(1,3)diazepine-5,9(8H)-dione, 8-(2-(dimethylamino)ethyl)-: Contains a dimethylaminoethyl side chain.
Uniqueness
The presence of the diethylaminoethyl side chain in 5H-Pyrido(2,3-e)(1,3)diazepine-5,9(8H)-dione, 8-(2-(diethylamino)ethyl)-, oxalate imparts unique properties, such as enhanced solubility and specific biological activity. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Properties
CAS No. |
88350-77-0 |
|---|---|
Molecular Formula |
C16H20N4O6 |
Molecular Weight |
364.35 g/mol |
IUPAC Name |
8-[2-(diethylamino)ethyl]pyrido[2,3-e][1,3]diazepine-5,9-dione;oxalic acid |
InChI |
InChI=1S/C14H18N4O2.C2H2O4/c1-3-17(4-2)8-9-18-10-16-13(19)11-6-5-7-15-12(11)14(18)20;3-1(4)2(5)6/h5-7,10H,3-4,8-9H2,1-2H3;(H,3,4)(H,5,6) |
InChI Key |
GJSHYLOYBPXGFY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCN1C=NC(=O)C2=C(C1=O)N=CC=C2.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-O-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 1-O-(2-methylpropyl) 2-phenylbutanedioate;oxalic acid](/img/structure/B12763239.png)
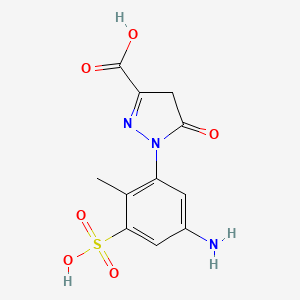
![(E)-but-2-enedioic acid;(3-chloro-4-fluorophenyl)-[4-fluoro-4-[[(5-methylpyrimidin-2-yl)methylamino]methyl]piperidin-1-yl]methanone](/img/structure/B12763255.png)
